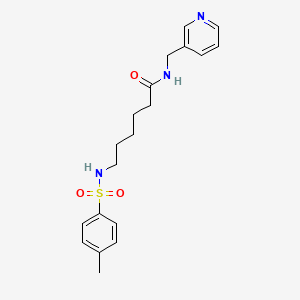

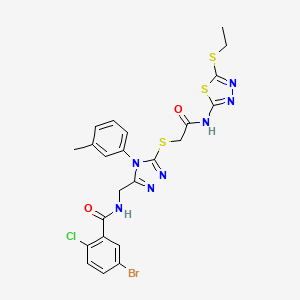

6-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

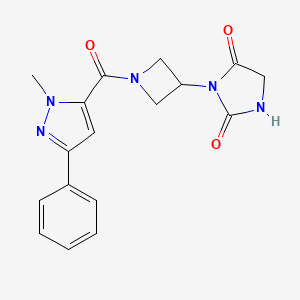

6-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)hexanamide, commonly known as MPSS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPSS is a sulfonamide-based compound that has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Synthesis Methods:

- A one-pot, palladium-catalyzed, microwave-assisted method under water-promoted conditions has been developed for synthesizing N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides, offering good substrate scope, excellent functional group compatibility, and high product yields, demonstrating a superior approach to traditional methods (Zhiyou et al., 2015).

- Novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized using classical and microwave methods, targeting specific antimicrobial and antiproliferative activities. Their structures were confirmed by elemental analysis, IR, and NMR spectra, highlighting the potential of these compounds in therapeutic applications (Poręba et al., 2015).

- The electron-rich 2-substituted-6-(phenylsulfonyl)pyridines have been synthesized, leading to the development of P-chiral pyridyl-dihydrobenzooxaphosphole ligands. These ligands were applied in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes, demonstrating their utility in catalysis and synthesis (Qu et al., 2014).

Molecular Applications and Properties

Electronic and Magnetic Properties:

- A study on electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates has revealed unusual electronic effects. The introduction of these groups into the ligand backbone led to varied affinities for ions and resulted in complexes with distinct spectroscopic and magnetic properties (Edder et al., 2000).

- The magnetic anisotropy of a series of cobalt(ii)-sulfonamide complexes has been correlated with subtle variations in the CoN4 coordination geometry, influenced by systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand. This study emphasizes the relationship between molecular structure and magnetic properties (Wu et al., 2019).

Biological and Medicinal Applications:

- Antibodies generated for a wide range of sulfonamide antibiotic congeners have been utilized to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples, demonstrating the potential of these compounds in food safety and pharmaceutical analysis (Adrián et al., 2009).

- A series of novel sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. Some compounds demonstrated significant antiproliferative activities and reduced acute oral toxicity, indicating their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

properties

IUPAC Name |

6-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-16-8-10-18(11-9-16)26(24,25)22-13-4-2-3-7-19(23)21-15-17-6-5-12-20-14-17/h5-6,8-12,14,22H,2-4,7,13,15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFILXCLGFWIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2637969.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2637973.png)

![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)

![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)

![(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2637987.png)

![3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2637991.png)